
6-(Cyclohexylthio)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylthio)-5-methylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a cyclohexylthio group at the 6-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylthio)-5-methylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Substitution Reaction: A cyclohexylthio group is introduced at the 6-position of the nicotinonitrile core. This can be achieved through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the nicotinonitrile.
Methylation: The 5-position of the nicotinonitrile is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The cyclohexylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexylthio)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or other biological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of nicotinonitrile derivatives with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylthio)-5-methylnicotinonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as nicotinic acetylcholine receptors or other proteins involved in cellular signaling pathways. The cyclohexylthio group and the nitrile functionality could play roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylthio)-3-((2-morpholinoethyl)amino)-1-oxo-1H-phenalene-2-carbonitrile: This compound shares the cyclohexylthio group but has a different core structure and additional functional groups.
N-(Cyclohexylthio)phthalimide: Similar in having a cyclohexylthio group but with a phthalimide core.
Uniqueness
6-(Cyclohexylthio)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The combination of the cyclohexylthio group and the methyl group at the 5-position may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
6-cyclohexylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3 |
InChI Key |
JKADWSFJBNAARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)

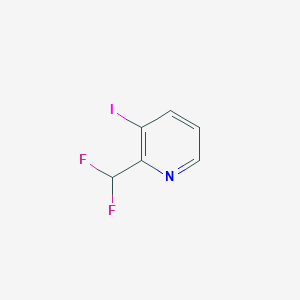
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
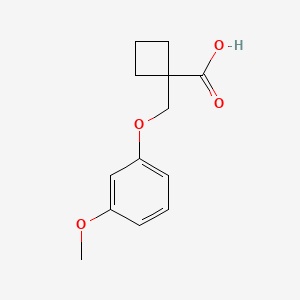
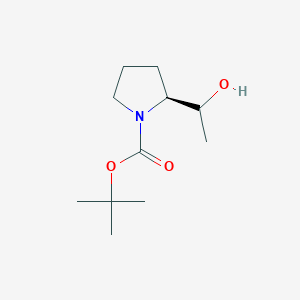
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
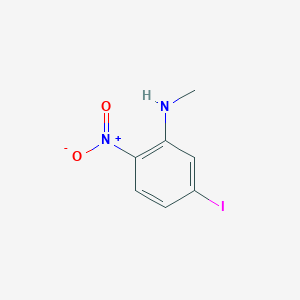
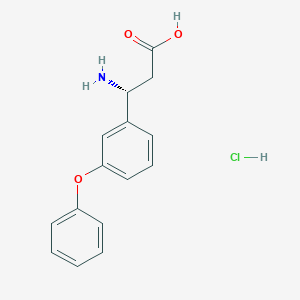

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)
